N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide
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Overview
Description
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide is a complex organic compound that features a pyrazole and pyrazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrazolopyridine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethylimidazolium iodide
- 3,5-dimethyl-1-(4-methylbenzyl)piperazine
- N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide
Uniqueness
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide is unique due to its specific structural features, such as the presence of both pyrazole and pyrazolopyridine moieties.
Properties
Molecular Formula |
C24H25F3N6O |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetamide |
InChI |
InChI=1S/C24H25F3N6O/c1-13-6-8-18(9-7-13)11-32-17(5)22(16(4)31-32)29-20(34)12-33-23-21(15(3)30-33)19(24(25,26)27)10-14(2)28-23/h6-10H,11-12H2,1-5H3,(H,29,34) |
InChI Key |
ZPNHDOQFVWQCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)CN3C4=NC(=CC(=C4C(=N3)C)C(F)(F)F)C)C |
Origin of Product |
United States |
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